molecular formula C18H22F2N4O3 B5500375 5-[1-(2,4-difluoro-3-methoxybenzoyl)piperidin-3-yl]-4-ethyl-2-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one

5-[1-(2,4-difluoro-3-methoxybenzoyl)piperidin-3-yl]-4-ethyl-2-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one

Cat. No. B5500375
M. Wt: 380.4 g/mol
InChI Key: SFPIIXJRTVJDQF-UHFFFAOYSA-N
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Description

Synthesis Analysis

Synthesis of similar compounds often involves multi-step chemical reactions, starting from basic building blocks like piperidine derivatives, halobenzoyl piperazines, and specific functionalized benzene derivatives. The process may include condensation, cyclization, and substitution reactions to introduce various functional groups relevant to the target molecule's structure (Krolenko, Vlasov, & Zhuravel, 2016).

Molecular Structure Analysis

The molecular structure of similar compounds is often analyzed using techniques like single-crystal X-ray diffraction, which provides detailed information on the crystalline structure, molecular conformation, and intermolecular interactions. This analysis helps in understanding the spatial arrangement of atoms within the molecule and its potential interaction with biological targets (Yeong et al., 2018).

Chemical Reactions and Properties

Chemical reactions involving similar compounds can include nucleophilic substitutions, electrophilic additions, and redox reactions, depending on the functional groups present. These reactions can alter the compound's chemical properties, such as reactivity and stability, which are crucial for its potential applications (Paulrasu et al., 2014).

Scientific Research Applications

Molecular Docking and Anticancer Activity

  • Molecular Docking Studies of Benzimidazole Derivatives : A study explored the molecular stabilities, conformational analyses, and molecular docking studies of benzimidazole derivatives bearing 1,2,4-triazole. These compounds were investigated for their potential anti-cancer activities through density functional theory and molecular docking, highlighting the importance of the structural elements in binding to the EGFR binding pocket for cancer inhibition (Karayel, 2021).

Antimicrobial Activities

  • Synthesis and Antimicrobial Activities of 1,2,4-Triazole Derivatives : Research on the synthesis of novel 1,2,4-triazol-3-one derivatives demonstrated good to moderate antimicrobial activities against various microorganisms. This study highlights the potential use of these compounds in developing new antimicrobial agents (Bektaş et al., 2010).

5-HT2 Antagonist Activity

  • Syntheses and 5-HT2 Antagonist Activity of Bicyclic 1,2,4-triazol-3(2H)-one and 1,3,5-triazine-2,4(3H)-dione Derivatives : A study presented the synthesis and evaluation of bicyclic derivatives for 5-HT2 and alpha 1 receptor antagonist activity, revealing significant insights into the structural components necessary for potent 5-HT2 antagonist activity (Watanabe et al., 1992).

properties

IUPAC Name

5-[1-(2,4-difluoro-3-methoxybenzoyl)piperidin-3-yl]-4-ethyl-2-methyl-1,2,4-triazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22F2N4O3/c1-4-24-16(21-22(2)18(24)26)11-6-5-9-23(10-11)17(25)12-7-8-13(19)15(27-3)14(12)20/h7-8,11H,4-6,9-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFPIIXJRTVJDQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NN(C1=O)C)C2CCCN(C2)C(=O)C3=C(C(=C(C=C3)F)OC)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22F2N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-[1-(2,4-difluoro-3-methoxybenzoyl)piperidin-3-yl]-4-ethyl-2-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one

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